molecular formula C12H17NO2 B14415804 N-(2-Ethyl-6-methylphenyl)-D-alanine CAS No. 82508-05-2

N-(2-Ethyl-6-methylphenyl)-D-alanine

Cat. No.: B14415804
CAS No.: 82508-05-2
M. Wt: 207.27 g/mol
InChI Key: ACQCQKSFTBFYDO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethyl-6-methylphenyl)-D-alanine is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an ethyl and a methyl group attached to the phenyl ring, which is further connected to the D-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-6-methylphenyl)-D-alanine typically involves the reaction of 2-ethyl-6-methylphenylamine with D-alanine under specific conditions. One common method includes the use of protecting groups to safeguard the amino and carboxyl groups during the reaction. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-6-methylphenyl)-D-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2-Ethyl-6-methylphenyl)-D-alanine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-6-methylphenyl)-D-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often leads to alterations in biochemical pathways, influencing cellular processes such as metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethyl-6-methylphenyl)acetamide
  • N-(2-Ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide

Uniqueness

N-(2-Ethyl-6-methylphenyl)-D-alanine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

82508-05-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2R)-2-(2-ethyl-6-methylanilino)propanoic acid

InChI

InChI=1S/C12H17NO2/c1-4-10-7-5-6-8(2)11(10)13-9(3)12(14)15/h5-7,9,13H,4H2,1-3H3,(H,14,15)/t9-/m1/s1

InChI Key

ACQCQKSFTBFYDO-SECBINFHSA-N

Isomeric SMILES

CCC1=CC=CC(=C1N[C@H](C)C(=O)O)C

Canonical SMILES

CCC1=CC=CC(=C1NC(C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.